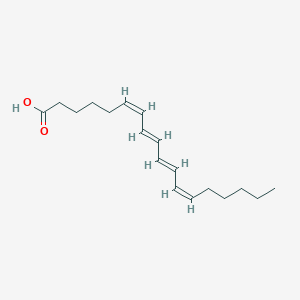
6,8,10,12-Octadecatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8,10,12-Octadecatetraenoic acid (ODTA) is a polyunsaturated fatty acid that is found in various plant sources, including soybeans, corn, and sunflower seeds. It is also known as 18:4n-3, which refers to the number and position of the double bonds in its carbon chain. ODTA has gained attention in scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Biosynthesis and Metabolism
Biosynthesis in Red Algae : 6,8,10,12-Octadecatetraenoic acid is formed in red algae (Lithothamnion corallioides) from 6,9,12-octadecatrienoic acid. This process involves dioxygen-dependent oxidation and the production of hydrogen peroxide. It's suggested that a fatty acid oxidase in the algae catalyzes this transformation (Hamberg, 1992).
Metabolism in Plants : In Borago officinalis (borage), an octadecatetraenoic acid, identified as stearidonic acid (SDA), is a major component of leaf lipids. It's particularly abundant in chloroplast galactolipids, suggesting significant biosynthetic activity in chloroplasts (Griffiths et al., 1996).
Chemical Synthesis
- Synthesis for Study : The chemical synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid was achieved through coupling reactions, enabling the study of its properties and behavior in biological systems (Ghomsi, Goureau, & Treilhou, 2005).
Functional Applications
Use in Lipid Studies : Octadecatetraenoic acid derivatives like parinaric acid have been used in studies investigating lipid bilayers and phase behavior in cell membranes. They serve as valuable tools due to their unique structural and spectral properties (Morgan, Hudson, & Wolber, 1980).
Role in Fatty Acid Metabolism : Research on octadecatetraenoic acid metabolism in rat hepatocytes has provided insights into how this fatty acid is incorporated into lipids and metabolized into longer-chain fatty acids, shedding light on essential fatty acid metabolism (Voss & Sprecher, 1988).
Plant Signaling Molecules : In the context of plant biochemistry, octadecatetraenoic acids are involved in the synthesis of signaling molecules like jasmonic acid, which regulate various physiological processes in plants (Schaller & Weiler, 1997).
Propriétés
Numéro CAS |
145178-65-0 |
|---|---|
Nom du produit |
6,8,10,12-Octadecatetraenoic acid |
Formule moléculaire |
C16H26Br2S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(6Z,8E,10E,12Z)-octadeca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-13H,2-5,14-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+,13-12- |
Clé InChI |
RFUWLZKZDWRDDA-MNQUYVSVSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C=C\C=C/CCCCC(=O)O |
SMILES |
CCCCCC=CC=CC=CC=CCCCCC(=O)O |
SMILES canonique |
CCCCCC=CC=CC=CC=CCCCCC(=O)O |
Synonymes |
6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid 6,8,10,12-octadecatetraenoic acid 6-IDTEA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






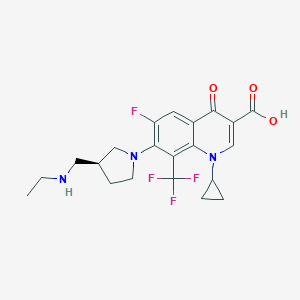
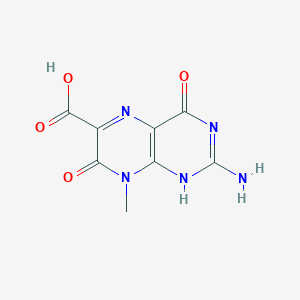
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
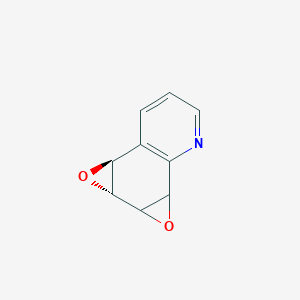
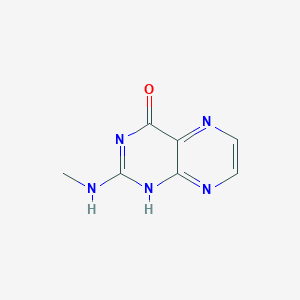

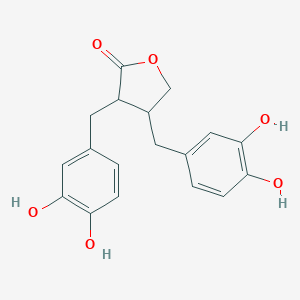
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
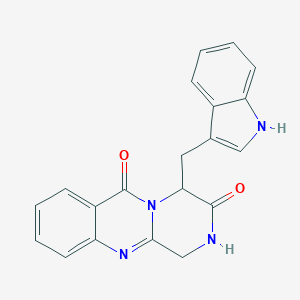
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)
